2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one
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Overview
Description
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thienopyrimidine family, which are structural analogues of biogenic purines and can be considered potential nucleic acid antimetabolites .
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell differentiation.
Mode of Action
As an EZH2 inhibitor , this compound binds to the enzyme, preventing it from adding methyl groups to histones. This action can lead to changes in gene expression, potentially inhibiting the growth of certain types of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3). This can lead to the reactivation of genes that were previously silenced, altering cellular functions and potentially leading to cell death in certain cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity against various cancer cell lines suggests it may have suitable bioavailability .
Result of Action
The compound has shown significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that it may have antitumor activity against certain cancer cell lines . It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Another method involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of solvent-free reactions and catalytic processes can enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thienopyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: This compound has shown significant anticancer activity, making it a candidate for cancer research.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound has shown significant cytotoxic activity against various cancer cell lines.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular and anticancer activities.
Uniqueness
2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one is unique due to its specific structure, which allows it to interact with nucleic acids and exhibit significant biological activities. Its potential as an anticancer agent and its versatility in chemical reactions make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZWIBAQIJKVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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